3a,17a-Dimethylandrostane-3b,17b-diol
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Overview
Description
3a,17a-Dimethylandrostane-3b,17b-diol is a synthetic steroid compound with the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . It is an impurity of 17a-Methyl Testosterone, an androgenic agent . This compound is known for its structural similarity to other androstane derivatives and has been studied for its various chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,17a-Dimethylandrostane-3b,17b-diol typically involves the methylation of androstane derivatives. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity . The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3a,17a-Dimethylandrostane-3b,17b-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .
Scientific Research Applications
3a,17a-Dimethylandrostane-3b,17b-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3a,17a-Dimethylandrostane-3b,17b-diol involves its interaction with androgen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of androgen-responsive genes . This interaction can affect various physiological processes, including muscle growth, bone density, and reproductive function .
Comparison with Similar Compounds
Similar Compounds
3a-Androstanediol:
3b-Androstanediol:
17a-Methyl Testosterone: An androgenic agent with structural similarities to 3a,17a-Dimethylandrostane-3b,17b-diol.
Uniqueness
This compound is unique due to its specific methylation pattern, which distinguishes it from other androstane derivatives. This unique structure influences its binding affinity to androgen receptors and its overall biological activity .
Properties
Molecular Formula |
C21H36O2 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(3S,8R,9S,10S,13S,14S,17S)-3,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-18(22)11-12-19(2)14(13-18)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h14-17,22-23H,5-13H2,1-4H3/t14?,15-,16+,17+,18+,19+,20+,21+/m1/s1 |
InChI Key |
FEEOGCRWGNJTKO-BBFFPBHPSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2C1)CC[C@]4(C)O)C)C)O |
Canonical SMILES |
CC1(CCC2(C(C1)CCC3C2CCC4(C3CCC4(C)O)C)C)O |
Origin of Product |
United States |
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